N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)octadecanamide
CAS No.: 110698-53-8
Cat. No.: VC20747794
Molecular Formula: C38H47NO6
Molecular Weight: 613.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 110698-53-8 |
|---|---|
| Molecular Formula | C38H47NO6 |
| Molecular Weight | 613.8 g/mol |
| IUPAC Name | N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)octadecanamide |
| Standard InChI | InChI=1S/C38H47NO6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-36(42)39-27-18-21-31-30(24-27)37(43)45-38(31)32-22-19-28(40)25-34(32)44-35-26-29(41)20-23-33(35)38/h18-26,40-41H,2-17H2,1H3,(H,39,42) |
| Standard InChI Key | VVDTVZIYBOPOTA-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCCCCCCCCCC(=O)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O |
| Canonical SMILES | CCCCCCCCCCCCCCCCCC(=O)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O |
Introduction
Structural Characteristics
N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)octadecanamide has a molecular formula of C₃₈H₄₇N₁O₆ and a molecular weight of approximately 613.8 g/mol . The compound features:
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Spirocyclic Structure: Incorporates both benzofuran and xanthene moieties.
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Hydroxyl Groups: Present at the 3' and 6' positions, enhancing its solubility and biological activity.
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Octadecanamide Side Chain: Contributes to its hydrophobic characteristics, which may influence its interaction with biological systems.
Synthesis
The synthesis of N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)octadecanamide typically involves multi-step organic synthesis techniques. Each step requires optimization to ensure high yields and purity of the final product. The general steps include:
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Formation of the Spirocyclic Structure: This is achieved through cyclization reactions that link the benzofuran and xanthene components.
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Introduction of Hydroxyl Groups: Hydroxylation reactions are performed to add hydroxyl groups at the specified positions.
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Attachment of the Octadecanamide Chain: The final step involves attaching the octadecanamide side chain through an amide bond formation.
Biological Activity
Initial studies suggest that N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)octadecanamide exhibits promising biological activity. Its structural components may contribute to various biological interactions, including:
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Antioxidant Properties: The presence of hydroxyl groups may enhance its ability to scavenge free radicals.
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Photophysical Properties: The spiro structure can improve fluorescence characteristics, making it suitable for imaging applications.
Applications
The potential applications of N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)octadecanamide span several fields:
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Materials Science: Its unique properties make it a candidate for developing advanced materials with specific optical or electronic characteristics.
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Biochemistry: The compound's interaction with biological systems can be explored for therapeutic uses, particularly in drug development.
Comparative Analysis
To better understand the uniqueness of N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)octadecanamide compared to similar compounds, the following table summarizes key features:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Eosin B | Contains brominated fluorescein structure | Known for strong fluorescence; used as a dye |
| 3',6'-Dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one | Lacks long aliphatic chain; simpler structure | Potentially less soluble in lipophilic environments |
| Fluorescein | A well-known fluorophore without spiro structure | Widely used in biological imaging; lacks hydroxyl substitutions |
The uniqueness of N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)octadecanamide lies in its combination of a complex spirocyclic structure with an extended hydrophobic side chain, which may enhance its solubility in organic solvents while retaining significant biological activity.
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